![molecular formula C27H36N2O4Si B14068798 trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate: is a complex organic compound with a molecular formula of C27H36N2O4Si and a molecular weight of 480.67 g/mol . This compound is notable for its intricate structure, which includes a pyrrolidine ring, a furo[3,2-b]pyridine moiety, and a tert-butyldimethylsilyloxy group. It is used primarily in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate involves multiple stepsThe final steps involve the formation of the pyrrolidine ring and the esterification to introduce the methyl carboxylate group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, it can be used to study the interactions of pyrrolidine and furo[3,2-b]pyridine derivatives with biological targets. This can provide insights into the development of new pharmaceuticals .
Medicine
While not directly used as a drug, its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in various medical conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for other chemical products .
Mécanisme D'action
The mechanism of action of trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The furo[3,2-b]pyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate: A closely related compound with similar structural features.
6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine: Another compound with a furo[3,2-b]pyridine core but different substituents.
Uniqueness
The uniqueness of trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions .
Propriétés
IUPAC Name |
methyl 1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXTLNTNYCVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)

![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

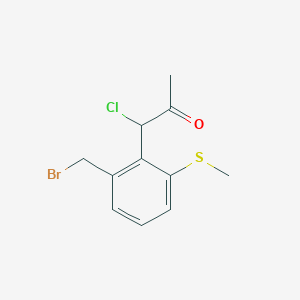
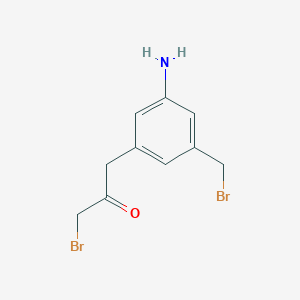
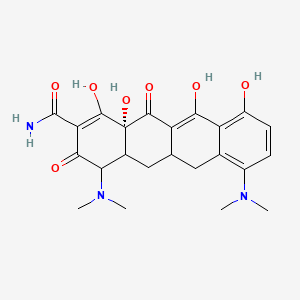
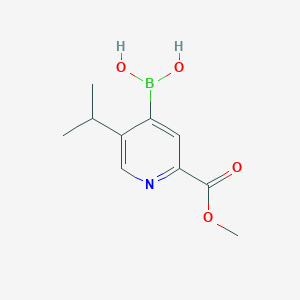
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

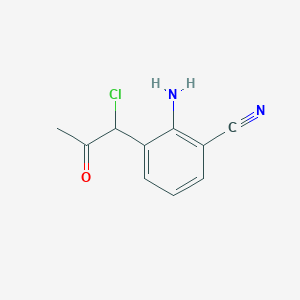
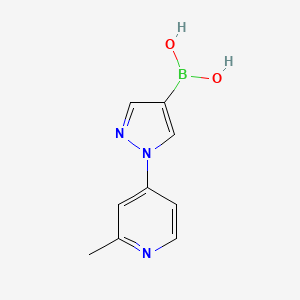
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)

